Iodoethane; quinoline
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Overview
Description
Iodoethane: is an organoiodine compound with the chemical formula C₂H₅I. It is a colorless liquid that is used as an ethylating agent in organic synthesis. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. It is a colorless hygroscopic liquid with a strong odor and is used as a precursor to various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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From Ethanol and Iodine: Iodoethane can be synthesized by reacting ethanol with iodine in the presence of red phosphorus. The reaction proceeds as follows: [ \text{C₂H₅OH} + \text{I₂} + \text{P} \rightarrow \text{C₂H₅I} + \text{H₃PO₄} ] The reaction is typically carried out under reflux conditions.
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From Ethane and Iodine: Another method involves the direct iodination of ethane using iodine and a catalyst such as aluminum chloride.
Synthetic Routes and Reaction Conditions:
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Skraup Synthesis: This is the most common method for synthesizing quinoline. It involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. [ \text{C₆H₅NH₂} + \text{C₃H₈O₃} + \text{H₂SO₄} + \text{C₆H₅NO₂} \rightarrow \text{C₉H₇N} + \text{H₂O} + \text{by-products} ]
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Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a carbonyl compound in the presence of an acid catalyst.
Industrial Production Methods:
Iodoethane: Industrial production of iodoethane typically involves the reaction of ethylene with hydrogen iodide.
Quinoline: Industrial production of quinoline often uses the Skraup synthesis due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions:
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Nucleophilic Substitution: Iodoethane undergoes nucleophilic substitution reactions where the iodine atom is replaced by a nucleophile.
Example: Reaction with sodium hydroxide to form ethanol. [ \text{C₂H₅I} + \text{NaOH} \rightarrow \text{C₂H₅OH} + \text{NaI} ]
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Elimination Reactions: Iodoethane can undergo elimination reactions to form ethene.
Example: Reaction with potassium hydroxide in ethanol. [ \text{C₂H₅I} + \text{KOH} \rightarrow \text{C₂H₄} + \text{KI} + \text{H₂O} ]
Types of Reactions:
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Electrophilic Substitution: Quinoline undergoes electrophilic substitution reactions, particularly at the 5- and 8-positions.
Example: Nitration to form 5-nitroquinoline. [ \text{C₉H₇N} + \text{HNO₃} \rightarrow \text{C₉H₆(NO₂)N} + \text{H₂O} ]
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Reduction: Quinoline can be reduced to 1,2,3,4-tetrahydroquinoline using hydrogen in the presence of a catalyst.
Example: Catalytic hydrogenation. [ \text{C₉H₇N} + \text{H₂} \rightarrow \text{C₉H₁₁N} ]
Scientific Research Applications
Iodoethane
Chemistry: Used as an ethylating agent in organic synthesis.
Biology: Employed in the synthesis of various biologically active compounds.
Medicine: Utilized in the preparation of pharmaceuticals.
Quinoline
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Serves as a scaffold for the development of biologically active compounds.
Medicine: Quinoline derivatives are used as antimalarial, antibacterial, and anticancer agents.
Industry: Employed in the production of dyes, resins, and agrochemicals.
Mechanism of Action
Iodoethane
Mechanism: Acts as an alkylating agent by transferring an ethyl group to nucleophiles.
Molecular Targets: Nucleophilic sites in organic molecules.
Quinoline
Mechanism: Quinoline and its derivatives exert their effects through various mechanisms, including inhibition of enzymes and interference with DNA synthesis.
Molecular Targets: Enzymes such as topoisomerases and DNA gyrase.
Comparison with Similar Compounds
Iodoethane
Similar Compounds: Bromoethane, Chloroethane.
Comparison: Iodoethane is more reactive than bromoethane and chloroethane due to the weaker carbon-iodine bond.
Quinoline
Similar Compounds: Isoquinoline, Quinoxaline.
Comparison: Quinoline is unique due to its broad range of biological activities and its use as a precursor to various pharmaceuticals.
Properties
Molecular Formula |
C11H12IN |
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Molecular Weight |
285.12 g/mol |
IUPAC Name |
iodoethane;quinoline |
InChI |
InChI=1S/C9H7N.C2H5I/c1-2-6-9-8(4-1)5-3-7-10-9;1-2-3/h1-7H;2H2,1H3 |
InChI Key |
QOVFCTDSGUMKJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCI.C1=CC=C2C(=C1)C=CC=N2 |
Origin of Product |
United States |
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